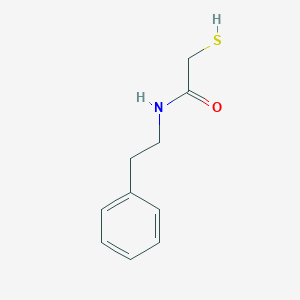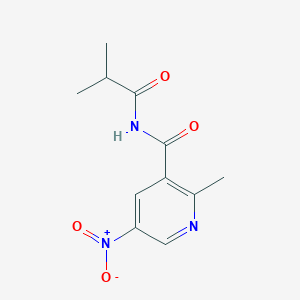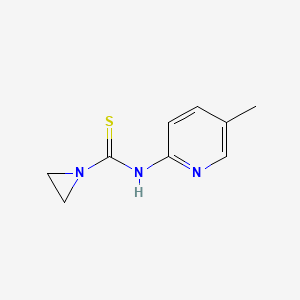
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide is a compound that features an aziridine ring attached to a pyridine moiety with a carbothioamide group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of the pyridine ring adds aromaticity and potential for various chemical interactions, while the carbothioamide group introduces sulfur, which can participate in unique chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with aziridine and a thiocarbamide source. One common method is the aza-Darzens reaction, where an aldimine is reacted with a diazo compound in the presence of a chiral BINOL N-triflylphosphoramide catalyst . This method allows for the formation of the aziridine ring with high stereocontrol.
Industrial Production Methods
Industrial production of aziridine derivatives often involves large-scale reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help manage the exothermic nature of these reactions and minimize the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more complex structures.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield amines or thiols.
Substitution Reactions: The pyridine ring can participate in electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Ring-Opened Products: Amines, alcohols, thiols
Oxidized Products: Sulfoxides, sulfones
Substituted Pyridines: Various functionalized pyridine derivatives
Scientific Research Applications
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide involves the nucleophilic ring opening of the aziridine ring, leading to the formation of reactive intermediates that can interact with various biological targets. The compound can inhibit PDIs by alkylating thiol groups, disrupting protein folding and leading to cell death . Additionally, the pyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid derivatives: Known for their use as PDIA1 inhibitors and anticancer agents.
Pyridine carboxamide derivatives: Explored for their urease inhibitory activity and potential therapeutic applications.
Uniqueness
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide is unique due to the combination of the aziridine ring, pyridine moiety, and carbothioamide group, which provides a versatile platform for chemical modifications and biological interactions. Its ability to undergo nucleophilic ring opening and participate in various chemical reactions makes it a valuable compound in synthetic chemistry and drug development.
Properties
CAS No. |
59180-99-3 |
|---|---|
Molecular Formula |
C9H11N3S |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)aziridine-1-carbothioamide |
InChI |
InChI=1S/C9H11N3S/c1-7-2-3-8(10-6-7)11-9(13)12-4-5-12/h2-3,6H,4-5H2,1H3,(H,10,11,13) |
InChI Key |
HPQJIHUJXLSTTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


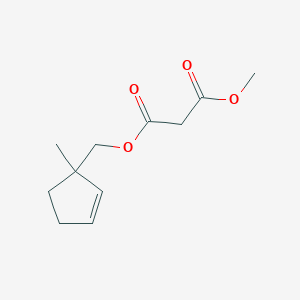
![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)
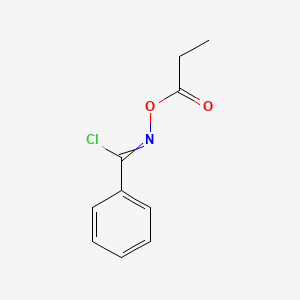
![3-Benzylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14600502.png)
![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)
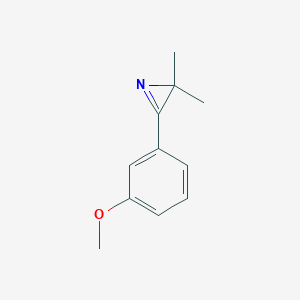
![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)
![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)
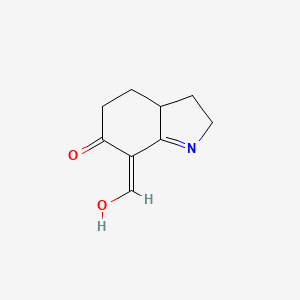
![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)
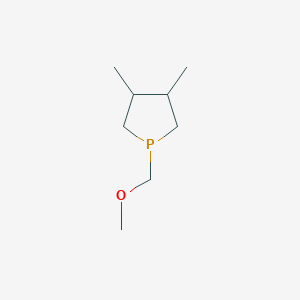
![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)
